1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Overview
Description
1-(4-Fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a piperidinyl group, and a methanesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the piperidinyl group and finally the methanesulfonamide moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products, contributing to advancements in material science and other industrial fields.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl group can enhance binding affinity. The methanesulfonamide moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-Fluorophenyl)ethyl][3-(4-methylpiperidin-1-yl)propyl]amine
- 1-(3,4-Difluorophenyl)ethyl][3-(4-methylpiperidin-1-yl)propyl]amine These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c1-14-7-11-19(12-8-14)10-2-9-18-22(20,21)13-15-3-5-16(17)6-4-15/h3-6,14,18H,2,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTWNLXNRWAHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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